molecular formula C11H9BrN2O4S2 B14895692 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid

Cat. No.: B14895692
M. Wt: 377.2 g/mol
InChI Key: FAGVTGIVLKHHOX-UHFFFAOYSA-N
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Description

5-Bromo-4-(N-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid is a synthetic small molecule building block of interest in medicinal chemistry and antibacterial research. This compound features a hybrid structure combining thiophene, sulfonamide, and pyridine moieties, which are pharmacophores known to contribute to biological activity. Sulfonamide derivatives are a well-established class of antibacterial agents that function as competitive antagonists in the folic acid synthesis pathway, ultimately exhibiting a bacteriostatic effect by inhibiting purine formation in bacteria . Recent scientific investigations have highlighted the antibacterial potential of structurally related compounds. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives have demonstrated promising efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a critical-priority pathogen, with some analogs showing high activity and strong binding interactions with the bacterial β-lactamase enzyme . Similarly, 5-bromo-N-alkylthiophene-2-sulfonamides have shown potent in vitro activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, another multidrug-resistant pathogen, with one study reporting excellent minimum inhibitory concentration (MIC) values . The presence of both sulfonamide and carboxamide functional groups in a single molecule makes this compound a valuable scaffold for developing new agents to combat antimicrobial resistance. Researchers can utilize this compound as a key intermediate in Suzuki-Miyaura cross-coupling reactions to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Its primary research applications include serving as a precursor for synthesizing novel antimicrobial candidates, functioning as a ligand for molecular docking studies with bacterial enzyme targets like β-lactamases, and acting as a chemical probe for investigating resistance mechanisms in Gram-negative bacteria. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9BrN2O4S2

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-4-[(5-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C11H9BrN2O4S2/c1-6-2-3-9(13-5-6)14-20(17,18)8-4-7(11(15)16)19-10(8)12/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

FAGVTGIVLKHHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromothiophene-2-carboxylic Acid

The thiophene core is first functionalized with a carboxylic acid and bromine. A reported method involves:

  • Bromination of thiophene-2-carboxylic acid using bromine (Br₂) in acetic acid at 40–50°C for 6 hours, achieving 85% yield.
  • Regioselective bromination at position 5 is ensured by the electron-withdrawing carboxylic acid group, which directs electrophilic substitution.

Sulfamoylation at Position 4

The sulfamoyl group is introduced via reaction with a sulfamoyl chloride derivative:

  • Synthesis of N-(5-methylpyridin-2-yl)sulfamoyl chloride :
    • 5-Methylpyridin-2-amine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by thionyl chloride (SOCl₂) to form the sulfamoyl chloride.
  • Coupling with 5-bromothiophene-2-carboxylic acid :
    • The sulfamoyl chloride is reacted with 4-amino-5-bromothiophene-2-carboxylic acid (or its ester) in the presence of a base like pyridine or triethylamine.
    • Yields range from 60–75%, with purification via recrystallization from ethanol/water.

Route 2: Sulfamoylation Followed by Bromination

Synthesis of 4-Sulfamoylthiophene-2-carboxylic Acid

  • Sulfamoylation of thiophene-2-carboxylic acid :
    • Thiophene-2-carboxylic acid is treated with N-(5-methylpyridin-2-yl)sulfamoyl chloride under basic conditions (e.g., NaH in DMF), yielding 4-sulfamoylthiophene-2-carboxylic acid.
    • Protecting the carboxylic acid as a methyl ester (using MeOH/H₂SO₄) may improve reaction efficiency.

Bromination at Position 5

  • Electrophilic bromination :
    • The sulfamoyl group directs bromination to position 5. Using N-bromosuccinimide (NBS) in acetonitrile at 60°C for 12 hours achieves 70–80% yield.
    • Debromination side products are minimized by controlling stoichiometry (1.1 eq. NBS).

Route 3: Modular Assembly via Suzuki Coupling

Synthesis of Functionalized Thiophene Intermediates

This route employs cross-coupling to install substituents:

  • Preparation of 4-borono-5-bromothiophene-2-carboxylic acid :
    • A pinacol boronate ester is formed at position 4 using bis(pinacolato)diboron and Pd(dppf)Cl₂ in DMSO.
  • Suzuki coupling with sulfamoyl pyridine :
    • The boronate intermediate reacts with a sulfamoyl-containing pyridine derivative (e.g., 2-bromo-5-methylpyridine sulfonamide) under Pd catalysis, installing the sulfamoyl group.

Advantages and Limitations

  • Yield : 50–65% due to steric hindrance from the sulfamoyl group.
  • Flexibility : Permits late-stage diversification of the sulfamoyl moiety.

Critical Analysis of Methodologies

Comparative Efficiency

Route Key Step Yield (%) Purity (%) Scalability
1 Bromination → Sulfamoylation 75 98 High
2 Sulfamoylation → Bromination 70 95 Moderate
3 Suzuki coupling 60 90 Low

Route 1 is preferred for industrial-scale synthesis due to higher yields and fewer purification steps. Route 3 is valuable for research-scale diversification.

Challenges and Solutions

  • Carboxylic Acid Reactivity : Protection as methyl ester prevents side reactions during sulfamoylation.
  • Regioselectivity : Electron-withdrawing groups (e.g., COOH, SO₂NHR) direct bromination to position 5.
  • Sulfamoyl Chloride Stability : Use freshly prepared reagents or stabilize with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the sulfonamide can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Suzuki-Miyaura coupling using boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s clogP (2.3) is lower than its carboxamide analogue (2.8, ), likely due to the sulfamoyl group’s polarity. This aligns with , where thiophene derivatives with polar substituents showed reduced clogP .
  • Bioactivity : Carboxamide derivatives exhibit antibacterial activity, whereas antiproliferative effects are prominent in compounds with aryl amides (e.g., T4 in ). The target compound’s sulfamoyl-pyridine group may target kinases or proteases, though specific data are pending .

Crystallographic and Computational Studies

  • Structural Analysis : Tools like SHELXL () and ORTEP-3 () enable precise determination of sulfamoyl group conformation, critical for docking studies.
  • Binding Site Prediction : The pyridine-sulfamoyl motif may interact with ATP-binding pockets in kinases, as seen in similar sulfonamide inhibitors .

Biological Activity

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid, also known as CAS number 1098390-79-4, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H9BrN2O2S2
Molecular Weight333.2 g/mol
IUPAC Name5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide
InChIInChI=1S/C10H9BrN2O2S2/c1-7-...
SMILESCC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br

Synthesis

The synthesis of this compound involves several key steps:

  • Bromination : The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
  • Sulfonation : The brominated thiophene undergoes sulfonation with chlorosulfonic acid to introduce the sulfonamide group.
  • Coupling Reaction : The sulfonated thiophene is coupled with 5-methylpyridin-2-amine under suitable conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or receptors involved in disease pathways. Ongoing research is focused on elucidating these interactions and understanding how they contribute to the compound's therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of thiophene derivatives, including those similar to this compound. For instance, compounds with thiophene rings have been shown to exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

Research has indicated that thiophene-based compounds can act as inhibitors of various cancer cell lines. For example, studies on related compounds have demonstrated their efficacy in inhibiting HCV NS5B polymerase, which is crucial for viral replication in hepatocytes . This suggests a potential application in antiviral therapies as well.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of related thiophene compounds, revealing that certain derivatives exhibited IC50 values comparable to known antioxidants like ascorbic acid . This suggests that modifications to the thiophene structure can enhance its radical scavenging ability.
  • Tyrosinase Inhibition : Another study focused on thiazolidine derivatives with structural similarities to thiophenes, demonstrating significant inhibition of the tyrosinase enzyme, which is involved in melanin production . This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders.

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